molecular formula C23H23ClN2O3 B2813821 1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride CAS No. 2097899-30-2

1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride

Cat. No. B2813821
CAS RN: 2097899-30-2
M. Wt: 410.9
InChI Key: OEASPKSVFDDIMC-UHFFFAOYSA-N
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Description

The compound “1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals, and a quinoline moiety, which is a heterocyclic aromatic organic compound with diverse applications in medicine and other fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the carbonyl group in the benzoyl moiety could undergo reactions such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .

Scientific Research Applications

Antibacterial Properties

The compound exhibits promising antibacterial activity due to its structural resemblance to quinoline alkaloids. In natural products based on quinoline, the [1,3]dioxolo[4,5-c]quinoline skeleton is rarely encountered. However, both natural and synthetic derivatives containing this [1,3]dioxolo[4,5-c]quinoline moiety have demonstrated antibacterial effects. Researchers have successfully synthesized diverse substituted and functionalized [1,3]dioxolo[4,5-c]quinolines using 1,3-dioxolo[4,5-c]quinoline-4-carbaldehyde (DQC) as a common intermediate. The method allows facile preparation of quinolines with various C2 substituents on the quinoline scaffold. Additionally, this synthetic route has been employed to produce 3-hydroxyquinolin-4(1H)-one .

properties

IUPAC Name

(4-methylphenyl)-(8-piperidin-1-yl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3.ClH/c1-15-5-7-16(8-6-15)23(26)18-13-24-19-12-21-20(27-14-28-21)11-17(19)22(18)25-9-3-2-4-10-25;/h5-8,11-13H,2-4,9-10,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEASPKSVFDDIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCO4)N5CCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride

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